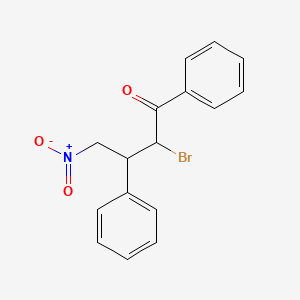![molecular formula C8H5Cl2N5S B14632597 5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine CAS No. 55271-62-0](/img/structure/B14632597.png)
5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine is a heterocyclic compound that features a pyridazine ring substituted with dichloropyridazinyl and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine typically involves the reaction of 5,6-dichloropyridazin-4-amine with a suitable thiol reagent under controlled conditions. One common method involves the use of dry ethanol saturated with ammonia gas, followed by heating the reaction mixture at elevated temperatures (120-130°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridazine ring.
Applications De Recherche Scientifique
5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloropyridazin-4-amine: A precursor in the synthesis of 5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine.
Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.
Uniqueness
This compound is unique due to the presence of both dichloropyridazinyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
55271-62-0 |
|---|---|
Formule moléculaire |
C8H5Cl2N5S |
Poids moléculaire |
274.13 g/mol |
Nom IUPAC |
5-(5,6-dichloropyridazin-4-yl)sulfanylpyridazin-4-amine |
InChI |
InChI=1S/C8H5Cl2N5S/c9-7-6(3-14-15-8(7)10)16-5-2-13-12-1-4(5)11/h1-3H,(H2,11,13) |
Clé InChI |
YJFOZIZQIAKKHX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=N1)SC2=CN=NC(=C2Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


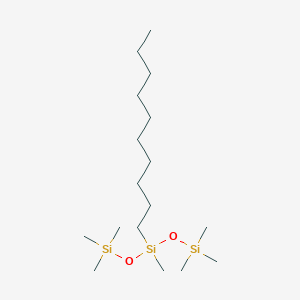
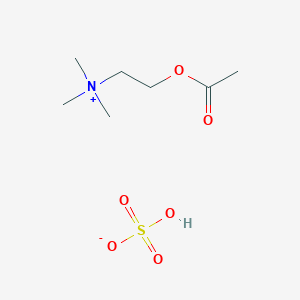


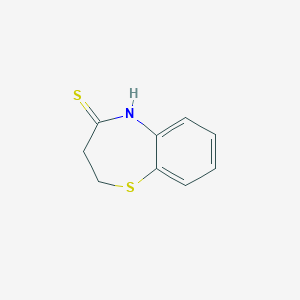
![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
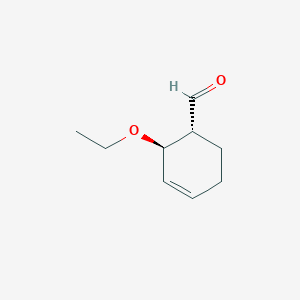
![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
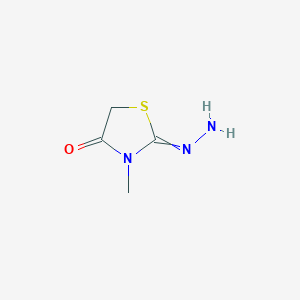
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
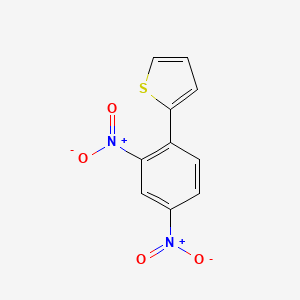
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)

